Vapiprost
Übersicht
Beschreibung
Vapiprost is a potent dicyclopentadiene thromboxane receptor antagonist . It was being developed by Glaxo Wellcome in Japan . This compound has been shown to be a potent and specific thromboxane (Tx)A2 receptor blocking drug in vitro using platelets and both vascular and airways smooth muscle preparations from different species .
Molecular Structure Analysis
The molecular formula of this compound is C30H39NO4 . The molecular weight is 514.10 . The structure of this compound is specified by the INN document as (Z)-(1R,2R,3S,5S) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 514.10 . Its molecular formula is C30H39NO4 . The exact physical properties such as melting point, boiling point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Inhibition of Platelet Aggregation and ATP Release
Vapiprost, a thromboxane A2 receptor antagonist, has been studied for its effects on platelet aggregation and ATP release. In human platelets, it inhibits secondary aggregation and ATP release stimulated by various agonists, showing effectiveness within 30 minutes and sustaining for long periods. This inhibition is notable in both in vitro and ex vivo experiments, indicating its potential in managing conditions associated with platelet aggregation (Horie et al., 1997).
Prevention of Intra-Coronary Thrombosis
This compound has been evaluated for its ability to prevent intra-coronary thrombosis. In a study involving anaesthetized dogs, it was found that this compound, along with other agents like aspirin and ticlopidine, significantly reduced the incidence of complete occlusion in an artificially stenosed coronary artery. This suggests a beneficial role for this compound in preventing coronary thrombosis, possibly due to its impact on thromboxane A2 and thrombin (White et al., 1994).
Antithrombotic Effects
The antithrombotic effect of this compound has been compared with other antiplatelet drugs using an arterial thrombosis model in rats. This compound showed a potent antithrombotic effect, suggesting that its inhibition of mediator-induced vascular contractions, in addition to platelet aggregation, plays a significant role in preventing thrombogenesis (Takiguchi et al., 1992).
Pharmacodynamics and Pharmacokinetics
Studies on the pharmacodynamics and pharmacokinetics of this compound show its rapid clearance from plasma and its ability to produce immediate antagonism of thromboxane-induced platelet aggregation in whole blood. Its effectiveness in inhibiting platelet aggregation is observed at various doses, with a duration of inhibition longer than expected from plasma concentrations, suggesting its potent and sustained effects (Thomas et al., 1991).
Attenuation of Diabetes-Induced Retinal Vasoconstriction
This compound has been studied for its role in attenuating diabetes-induced retinal vasoconstriction. In diabetic mice models, this compound administration prevented the decrease in retinal blood flow, suggesting its potential in managing diabetes-related vascular complications (Wright et al., 2009).
Combating Reocclusion after Thrombolysis
This compound has been evaluated in combination with tissue-type plasminogen activator in a rat middle cerebral artery thrombosis model. The combination significantly improved the reopening of occluded arteries and reduced the area of cerebral infarction, indicating its effectiveness in preventing reocclusion after thrombolytic therapy (Umemura et al., 1993).
Influence of Age on Pharmacokinetics and Platelet Aggregation
The influence of age on the pharmacokinetics of this compound and its effects on platelet aggregation were investigated, indicating the necessity for dose adjustment in elderly populations. Population pharmacokinetics studies revealed that clearance in the elderly is reduced compared to younger individuals (Ohashi & Aso, 2001).
Vasorelaxation Effects on Canine Blood Vessels
This compound has shown vasorelaxation effects on isolated canine blood vessels. It was found to relax arterial preparations constricted with thromboxane A2 analogues and prostaglandin F2 alpha, suggesting its role in managing vascular contractions (Matsuzaki et al., 1992).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO4/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34)/b2-1-/t26-,27-,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGRDYWMOPRROR-XUSMOFMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048256 | |
Record name | Vapiprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85505-64-2 | |
Record name | Vapiprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85505-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vapiprost [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085505642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vapiprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VAPIPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84XT1COAU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.